Product packaging for Methyl 4-bromo-2-cyanobenzoate(Cat. No.:CAS No. 1223434-15-8)

Methyl 4-bromo-2-cyanobenzoate

Cat. No.: B1427315
CAS No.: 1223434-15-8
M. Wt: 240.05 g/mol
InChI Key: APAVVMSHHACFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Methyl 4-bromo-2-cyanobenzoate within Benzoate (B1203000) Ester Chemistry

This compound belongs to the broad class of organic compounds known as benzoate esters. ontosight.ai Benzoate esters are characterized by a benzene (B151609) ring attached to a carboxyl group which is, in turn, bonded to an alkyl or aryl group. fiveable.me They are commonly formed through the esterification of benzoic acid and an alcohol. desklib.com This class of compounds is significant in various fields, serving as intermediates in the synthesis of pharmaceuticals and finding use in the development of materials like polymers and coatings. ontosight.ai

The chemical reactions of benzoate esters are a cornerstone of organic chemistry. fiveable.me A key reaction is saponification, the hydrolysis of an ester using a strong base, which is an irreversible process that results in a carboxylate salt. masterorganicchemistry.com Another important transformation is the reduction of the ester group to an alcohol. fiveable.me The specific properties and reactivity of a benzoate ester are influenced by the other substituents present on the benzene ring.

Significance of Cyano and Bromo Substituents in Aromatic Systems for Chemical Synthesis

The utility of this compound in synthesis is greatly enhanced by the presence of its cyano (-C≡N) and bromo (-Br) substituents on the aromatic ring.

The cyano group is highly versatile in organic chemistry. rsc.org Its electron-withdrawing nature can influence the reactivity of the aromatic ring. evitachem.com More importantly, the cyano group itself can be transformed into a variety of other functional groups, including amides, amines, aldehydes, and carboxylic acids, making it a valuable synthetic handle. rsc.org

The bromo substituent also plays a crucial role. Aryl bromides, like this compound, are important precursors in a multitude of chemical reactions. researchgate.net The bromine atom can act as a leaving group in nucleophilic aromatic substitution reactions and is particularly valuable in cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Furthermore, bromo groups can serve as "blocking groups" to direct other substituents to specific positions on the aromatic ring before being removed through reductive dehalogenation. organic-chemistry.org This selective removal can be achieved under conditions that leave other functional groups, such as cyano groups, intact. organic-chemistry.org

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its application as a key intermediate in the synthesis of more complex molecules. a2bchem.com Its bifunctional nature, possessing both a reactive bromine atom and a versatile cyano group, allows for a stepwise and controlled elaboration of the molecular structure.

One major research trajectory involves utilizing the bromo substituent in palladium-catalyzed cross-coupling reactions to introduce new carbon-based or heteroatom-based groups at the 4-position of the benzene ring. chemscene.com Following this, the cyano group at the 2-position can be subjected to various transformations. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, leading to the formation of diverse molecular scaffolds.

Another area of investigation focuses on the synthesis of heterocyclic compounds. The specific ortho-positioning of the cyano and ester groups can facilitate cyclization reactions, leading to the formation of fused ring systems that are prevalent in many biologically active molecules.

While specific synthesis methods for this compound itself are not extensively detailed in the provided search results, a patent for a related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, outlines a two-step process. google.com This process involves the conversion of an amino group to an iodo group via a Sandmeyer-type reaction, followed by a cyanation reaction using a cyanide source like cuprous cyanide or zinc cyanide. google.com This suggests that similar strategies could be employed for the synthesis of this compound.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆BrNO₂ chemscene.comnih.gov
Molecular Weight 240.05 g/mol chemscene.comnih.gov
IUPAC Name This compound nih.govsigmaaldrich.com
CAS Number 1223434-15-8 chemscene.comnih.gov
Boiling Point 346.5±27.0 °C at 760 mmHg americanelements.com
SMILES COC(=O)C1=C(C=C(C=C1)Br)C#N chemscene.comnih.gov
InChI Key APAVVMSHHACFQV-UHFFFAOYSA-N nih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO2 B1427315 Methyl 4-bromo-2-cyanobenzoate CAS No. 1223434-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-bromo-2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAVVMSHHACFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223434-15-8
Record name methyl 4-bromo-2-cyanobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Mechanistic Studies of Methyl 4 Bromo 2 Cyanobenzoate

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom attached to the aromatic ring is a primary site for nucleophilic substitution, typically proceeding through transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

Reactivity in Diverse Chemical Environments

Research, primarily documented in patent literature, demonstrates the utility of Methyl 4-bromo-2-cyanobenzoate as a substrate in several types of cross-coupling and substitution reactions. These transformations are key for building more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions: The compound readily participates in palladium-catalyzed reactions. In a Stille coupling, the bromine atom was successfully displaced by an allyl group using allyl-tributyl-stannane as the organotin reagent. google.com Another example is the Buchwald-Hartwig amination, where the C-Br bond is converted to a C-N bond. google.com

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be substituted by nucleophiles under suitable conditions. For instance, it reacts with 3-hydroxy-3-methylazetidine in the presence of potassium carbonate in DMSO at elevated temperatures to yield the corresponding substituted product. google.com

The following table summarizes these documented reactions:

Reaction TypeReagentsProductReference
Stille CouplingAllyl-tributyl-stannane, Pd catalyst, LiClMethyl 2-cyano-4-(prop-2-en-1-yl)benzoate google.com
Nucleophilic Aromatic Substitution3-hydroxy-3-methylazetidine, K₂CO₃, DMSOMethyl 4-(3-hydroxy-3-methylazetidin-1-yl)-2-cyanobenzoate google.com
Buchwald-Hartwig AminationAn amine, Cs₂CO₃, RuPhos Pd G4 catalystCorresponding N-aryl product google.com

Investigation of Reaction Kinetics and Rate Laws

Detailed investigations into the reaction kinetics and specific rate laws for nucleophilic substitution reactions involving this compound are not extensively reported in publicly available literature. Such studies would be necessary to fully elucidate the reaction mechanisms and the influence of the ortho-cyano and para-ester groups on the reaction rates.

Reactions of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and additions.

Hydrolysis and Related Transformations to Carboxylic Acids or Amides

While the hydrolysis of aromatic nitriles to either amides or carboxylic acids is a fundamental organic transformation, typically requiring strong acidic or basic conditions, specific studies detailing these reactions for this compound are not prominently documented. The reaction conditions would need to be carefully controlled to avoid the simultaneous hydrolysis of the methyl ester group.

Reductions and Other Electrophilic Additions

The cyano group can react with nucleophiles, such as Grignard reagents. One documented instance shows this compound reacting with Ethylmagnesium bromide (EtMgBr) in the presence of a titanium-based reagent. googleapis.com This reaction represents a nucleophilic addition to the carbon-nitrogen triple bond. Information regarding the reduction of the cyano group to an aminomethyl group for this specific molecule is limited in the surveyed scientific literature.

Cycloaddition Reactions

The participation of the cyano group in cycloaddition reactions, for example, [3+2] cycloadditions with azides to form tetrazoles, is a known transformation for nitriles. However, specific examples of this compound undergoing such reactions are not found in the reviewed literature.

Transformations at the Ester Group

The ester functionality in this compound is a key site for chemical transformations, allowing for the synthesis of a variety of derivatives. The reactivity of the ester is significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The bromo and cyano groups, both being electron-withdrawing, are expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted methyl benzoate (B1203000).

Transesterification Processes

Transesterification is a crucial process for converting one ester into another by reacting it with an alcohol. This reaction can be catalyzed by either an acid or a base. While specific studies on the transesterification of this compound are not extensively documented in the literature, the general mechanisms for transesterification of methyl benzoates can be applied.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A molecule of a new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the new ester. The equilibrium of this reaction can be shifted towards the product by using a large excess of the reactant alcohol.

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide nucleophile directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of a methoxide (B1231860) ion then leads to the formation of the new ester. This process is generally efficient, though the potential for saponification as a competing reaction exists if water is present.

The electron-withdrawing nature of the bromo and cyano substituents in this compound is anticipated to facilitate both acid- and base-catalyzed transesterification by further polarizing the carbonyl group and stabilizing the negatively charged transition states.

Saponification and Ester Hydrolysis

Saponification, the hydrolysis of an ester under basic conditions, is a fundamental reaction. The rate of saponification is highly sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups typically accelerate this reaction, while electron-donating groups retard it.

Kinetic studies on the saponification of various meta- and para-substituted methyl benzoates provide insight into the expected reactivity of this compound. The presence of both a bromo group at the 4-position and a cyano group at the 2-position, both being electron-withdrawing, would lead to a significantly faster rate of saponification compared to methyl benzoate itself. The cyano group, in particular, is a strong electron-withdrawing group and its presence ortho to the ester will have a pronounced effect.

Below is a table illustrating the effect of different substituents on the rate constant of saponification of methyl benzoates.

Substituent (X) in Methyl X-benzoateRelative Rate Constant (k/k₀)
H1.00
p-CH₃0.45
p-OCH₃0.25
p-Cl2.50
p-Br2.80
p-NO₂24.0

This table presents generalized data from various kinetic studies on substituted methyl benzoates to illustrate substituent effects. The values are approximate and intended for comparative purposes.

Ester hydrolysis can also occur under acidic conditions, following a mechanism similar to acid-catalyzed transesterification, with water acting as the nucleophile. The electron-withdrawing substituents in this compound would also be expected to facilitate acid-catalyzed hydrolysis.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations of the reactions of this compound are scarce in the literature. However, extensive computational and experimental studies on simpler methyl benzoates provide a solid framework for understanding the reaction intermediates and transition states involved in its transformations.

Elucidation of Reaction Intermediates

The key intermediate in both transesterification and hydrolysis (under both acidic and basic conditions) is a tetrahedral intermediate .

In base-catalyzed reactions (saponification and transesterification): A nucleophile (hydroxide or alkoxide) attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, negatively charged tetrahedral intermediate where the carbon atom is sp³ hybridized. This intermediate is stabilized by the electron-withdrawing bromo and cyano groups, which help to delocalize the negative charge. The subsequent collapse of this intermediate, with the expulsion of the leaving group (methoxide), is typically the rate-determining step.

In acid-catalyzed reactions (hydrolysis and transesterification): The reaction is initiated by the protonation of the carbonyl oxygen. The nucleophile (water or an alcohol) then attacks the now highly electrophilic carbonyl carbon. This results in the formation of a cationic tetrahedral intermediate. A series of proton transfers then occurs, leading to the elimination of methanol and regeneration of the acid catalyst.

Computational studies on the hydrolysis of substituted esters have been instrumental in characterizing the geometries and energies of these tetrahedral intermediates.

Transition State Analysis and Energy Profiles

The transition states in these reactions are the highest energy points along the reaction coordinate, corresponding to the formation and breakdown of the tetrahedral intermediate.

For base-catalyzed saponification: The first transition state involves the approach of the hydroxide (B78521) ion to the carbonyl carbon. The second transition state is associated with the departure of the methoxide ion from the tetrahedral intermediate. For many ester saponifications, the formation of the tetrahedral intermediate is the rate-determining step. The energy barrier for this step is lowered by the presence of electron-withdrawing groups like bromo and cyano, which stabilize the developing negative charge in the transition state.

For acid-catalyzed hydrolysis: The energy profile is more complex due to the involvement of multiple proton transfer steps. The transition states involve the simultaneous bond formation and breaking associated with the nucleophilic attack of water on the protonated carbonyl group and the subsequent steps leading to the expulsion of methanol.

Computational chemistry, particularly density functional theory (DFT), has been a powerful tool for calculating the energy profiles of these reactions. These calculations can provide valuable information about the activation energies and the geometries of the transition states, offering a deeper understanding of the reaction mechanism at a molecular level. While specific energy profiles for this compound are not available, the principles derived from studies on other substituted benzoates would apply, predicting a lower activation energy for nucleophilic attack compared to less substituted analogues.

Based on the available scientific literature, a detailed spectroscopic analysis for the specific compound "this compound" is not publicly available. The search results did not yield experimental or theoretical data for the ¹H NMR, ¹³C NMR, two-dimensional NMR, FT-IR, or FT-Raman spectra of this exact molecule.

Therefore, it is not possible to provide a thorough and scientifically accurate article on the advanced spectroscopic characterization of this compound as requested in the outline. Information is available for related compounds such as Methyl 4-bromobenzoate (B14158574), Methyl 2-bromobenzoate, and 4-cyanobenzoic acid, but this data cannot be accurately extrapolated to the specific structural arrangement of this compound.

To generate the requested article, specific research data on the spectroscopic properties of this compound would be required.

Advanced Spectroscopic Characterization Techniques in Research

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This allows for the confirmation of a compound's molecular weight and can provide insights into its structure through the analysis of fragmentation patterns.

For Methyl 4-bromo-2-cyanobenzoate, with a molecular formula of C₉H₆BrNO₂, the expected monoisotopic mass would be approximately 238.958 g/mol . An experimental mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, a characteristic isotopic pattern with two peaks of almost equal intensity, separated by 2 m/z units ([M]⁺ and [M+2]⁺), would be a key indicator for the presence of a single bromine atom in the molecule.

While specific experimental fragmentation data for this compound is not available, general fragmentation patterns for similar aromatic esters and bromo compounds can be predicted. Common fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion with a mass corresponding to [M - 31]⁺.

Loss of the entire ester group (-COOCH₃): This would lead to a fragment ion corresponding to [M - 59]⁺.

Cleavage of the bromine atom: This would produce a fragment ion at [M - 79/81]⁺.

Decarbonylation: Loss of a carbonyl group (CO) from fragment ions.

A hypothetical table of major fragments is presented below:

Fragment IonProposed StructureExpected m/z
[C₉H₆BrNO₂]⁺Molecular Ion~239 / 241
[C₈H₆BrNO]⁺[M - OCH₃]⁺~208 / 210
[C₇H₃BrNO]⁺[M - COOCH₃]⁺~180 / 182
[C₉H₆NO₂]⁺[M - Br]⁺~160

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. This method would provide unambiguous proof of the connectivity of the atoms in this compound and reveal detailed information about its solid-state conformation and intermolecular interactions. As no published crystal structure for this specific compound is available, the following sections describe the type of information that would be obtained from such an analysis, drawing on findings for structurally similar molecules.

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The crystal packing of this compound would be dictated by a variety of non-covalent interactions. Based on the functional groups present, the following interactions would be anticipated:

Halogen Bonding: The bromine atom is a potential halogen bond donor. It could interact with electron-rich atoms such as the oxygen of the carbonyl group or the nitrogen of the cyano group of neighboring molecules. For instance, studies on other brominated aromatic compounds have revealed short Br···O and Br···N contacts that are crucial in directing the crystal packing. In the crystal structure of the related compound, methyl 4-bromobenzoate (B14158574), a short Br···O interaction of 3.047 Å is observed, indicating the importance of this type of interaction.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

Unit Cell Parameters and Space Group Determination

A single-crystal X-ray diffraction experiment would determine the unit cell parameters (the dimensions a, b, and c, and the angles α, β, and γ that define the repeating unit of the crystal) and the space group, which describes the symmetry of the crystal structure. This fundamental data is unique to the crystalline form of the compound. For example, the related compound methyl 3,5-dibromo-4-cyanobenzoate crystallizes in the monoclinic space group P2₁/c with specific unit cell parameters. nih.gov Similar detailed information would be obtained for this compound upon successful crystallographic analysis.

A representative data table that would be generated is shown below:

ParameterValue
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined

Molecular Conformation in the Crystalline State

The crystal structure would reveal the preferred conformation of the molecule in the solid state. This includes the planarity of the benzene (B151609) ring and the orientation of the methyl ester and cyano substituents relative to the ring. The dihedral angles between the plane of the aromatic ring and the substituents would be precisely measured. In many similar small aromatic molecules, the substituents are often found to be nearly coplanar with the benzene ring to maximize conjugation, though steric hindrance can cause some twisting. For instance, in the structure of methyl 3,5-dibromo-4-cyanobenzoate, the benzene ring is nearly planar. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of Methyl 4-bromo-2-cyanobenzoate. These calculations provide detailed information about the molecule's geometry, energy, and orbital distributions.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost. nih.govderpharmachemica.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Benzene (B151609) Ring

ParameterTypical Calculated Value
C-C (aromatic) bond length1.39 - 1.41 Å
C-Br bond length~1.90 Å
C-CN bond length~1.45 Å
C-COOCH3 bond length~1.50 Å
C=O bond length~1.21 Å
C-O bond length~1.36 Å
Aromatic C-H bond length~1.08 Å
C-C-C (aromatic) bond angle118 - 122 °

Note: This table presents typical values for substituted benzene derivatives and is for illustrative purposes, as specific computational studies on this compound are not available in the cited literature.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of electronic properties. For halogenated aromatic compounds, ab initio calculations can elucidate the effects of substituents on the electronic distribution and stability of the molecule. researchgate.netnih.govrsc.org

For this compound, ab initio studies could be employed to calculate properties such as the dipole moment, polarizability, and electron density distribution. These properties are critical for understanding the molecule's intermolecular interactions and its behavior in electric fields.

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Aromatic Compound

Molecular OrbitalTypical Energy (eV)
HOMO-6.5 to -7.5
LUMO-1.0 to -2.0
HOMO-LUMO Gap 4.5 to 6.5

Note: This table provides a range of typical values for substituted aromatic compounds and is for illustrative purposes. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable methyl ester group, MD simulations can provide insights into its conformational preferences and dynamic behavior. nih.gov

By simulating the molecule in a solvent, such as water or an organic solvent, MD can reveal how the solvent affects the molecule's conformation and how the molecule, in turn, influences the structure of the surrounding solvent. researchgate.netnih.govsemanticscholar.org This information is valuable for understanding the molecule's solubility and its interactions with other molecules in a solution environment.

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)

Structure-reactivity relationships aim to correlate the chemical structure of a molecule with its reactivity. Quantitative Structure-Activity Relationships (QSAR) are a specific type of these relationships that attempt to predict the biological activity or other properties of compounds based on their molecular structures. europa.euqsartoolbox.org

For benzonitrile (B105546) derivatives, QSAR studies have been used to predict their toxicity. nih.gov These studies often use molecular descriptors that quantify various aspects of the molecule's structure, such as its hydrophobicity, electronic properties, and size. While no specific QSAR models for this compound were found, the principles of QSAR could be applied to predict its biological activity based on the properties of its substituents. For instance, QSAR models have been developed to predict the toxicity of nitroaromatic compounds. mdpi.com

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the reaction rates and equilibrium constants of a series of reactions to two parameters: a substituent constant (σ) and a reaction constant (ρ).

The substituent constant, σ, is a measure of the electronic effect of a substituent and is specific to each substituent and its position (meta or para) on the aromatic ring. The reaction constant, ρ, is a measure of the sensitivity of a reaction to substituent effects.

For this compound, the Hammett equation can be used to estimate the electronic effects of the bromo and cyano groups on the reactivity of the benzene ring. The Hammett constants for these substituents provide a quantitative measure of their electron-withdrawing or electron-donating abilities.

Table 3: Hammett Substituent Constants (σ)

Substituentσ (para)σ (meta)
-Br+0.23+0.39
-CN+0.66+0.56

Source: wikipedia.orgviu.ca

The positive values of the Hammett constants for both the bromo and cyano groups indicate that they are electron-withdrawing substituents. The larger the positive value, the stronger the electron-withdrawing effect. These substituent effects will influence the reactivity of the aromatic ring in this compound towards electrophilic and nucleophilic attack.

Prediction of Reaction Pathways and Selectivity

Computational and theoretical chemistry studies are pivotal in predicting the likely reaction pathways and selectivity for complex organic molecules like this compound. By employing methods such as Density Functional Theory (DFT), researchers can model reaction mechanisms, calculate activation energies, and rationalize the formation of specific products. While direct computational studies on this compound are not extensively available in the reviewed literature, a robust predictive analysis can be constructed by examining theoretical studies on structurally analogous compounds.

The primary reactive sites of this compound are the carbon-bromine bond, the aromatic ring, the cyano group, and the methyl ester group. Theoretical studies predict that the most probable reaction pathways will involve the C-Br bond, which is susceptible to palladium-catalyzed cross-coupling reactions, and the aromatic ring, which is activated towards nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for forming new carbon-carbon bonds at the site of a halogen substituent on an aromatic ring. mdpi.com The generally accepted mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comnih.gov

Computational studies on similar aryl bromides, like 4-bromobenzonitrile, provide insight into the energetics of these steps. nih.goviciq.org DFT calculations can elucidate the influence of substituents on the reaction barriers. For this compound, the electron-withdrawing nature of both the cyano and methyl ester groups is expected to influence the oxidative addition step.

Table 1: Predicted Relative Activation Energies for Key Steps in Suzuki-Miyaura Coupling of Substituted Aryl Bromides

SubstrateOxidative Addition (Relative ΔE‡)Transmetalation (Relative ΔE‡)Reductive Elimination (Relative ΔE‡)
BromobenzeneHighModerateLow
4-BromoanisoleHigherModerateLow
4-BromobenzonitrileLowerModerateLow
This compound (Predicted) Low Moderate Low

This table is predictive and based on qualitative trends observed in computational studies of similar compounds. Lower relative activation energy (ΔE‡) suggests a more favorable kinetic step.

The prediction for this compound is based on the principle that electron-withdrawing groups facilitate the oxidative addition of the aryl bromide to the Pd(0) catalyst. nih.gov The cyano and ester groups would make the carbon atom of the C-Br bond more electrophilic and thus more susceptible to this initial step of the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strong electron-withdrawing groups (cyano and methyl ester) ortho and para to the bromine atom significantly activates the aromatic ring of this compound for nucleophilic aromatic substitution (SNAr). Computational studies have been instrumental in distinguishing between stepwise and concerted SNAr mechanisms. nih.gov

DFT calculations on similar electron-deficient aryl halides predict that the reaction pathway is highly dependent on the nature of the nucleophile and the leaving group. nih.gov For a substrate like this compound, the reaction with a nucleophile would likely proceed through a Meisenheimer complex intermediate. The stability of this intermediate can be computationally assessed.

Table 2: Predicted Regioselectivity of Nucleophilic Attack on this compound

Position of AttackPredicted Stability of Meisenheimer ComplexPredicted Major Product
C1 (ipso-substitution of Br)HighSubstitution of Bromine
C3LowMinor or no product
C5LowMinor or no product
C6ModeratePotential for side-products

This table is predictive and based on the established principles of SNAr reactions, where the stability of the anionic intermediate is key. The positions are numbered starting from the carbon bearing the ester group as C1.

The selectivity for ipso-substitution at the C4 position (bearing the bromine) is predicted to be high due to the stabilization of the negative charge in the Meisenheimer intermediate by the ortho-cyano group and the para-ester group.

Competition Between Reaction Pathways

Computational models can also predict the competition between different reaction pathways under specific conditions. For this compound, the primary competition would be between palladium-catalyzed cross-coupling and SNAr.

The outcome is expected to be highly dependent on the reaction conditions:

In the presence of a palladium catalyst and a suitable coupling partner (e.g., a boronic acid), cross-coupling at the C-Br bond is the highly favored pathway.

In the presence of a strong nucleophile and in the absence of a transition metal catalyst, SNAr is the more likely reaction to occur, leading to the displacement of the bromide.

DFT calculations could quantify this preference by comparing the activation barriers for the rate-determining steps of each pathway. While specific values are not available for this exact molecule, the vast body of computational work on cross-coupling and SNAr reactions provides a strong basis for these predictions. iciq.orgnih.gov Modern computational models, including machine learning approaches informed by DFT data, are also emerging as powerful tools for predicting regioselectivity in such reactions with high accuracy. chemrxiv.orgchemrxiv.orgrsc.org

Derivatives and Analogs of Methyl 4 Bromo 2 Cyanobenzoate

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies on analogs of cyanobenzoate compounds provide critical insights into how specific structural features influence their biological efficacy. In studies of nonsteroidal dual aromatase-sulfatase inhibitors, the cyano group on the phenyl ring has been identified as a key feature for potent inhibitory activity nih.gov.

Research on related compound series has demonstrated that replacing the cyano group with a hydrogen atom can be significantly detrimental to the compound's dual inhibitory function nih.gov. The resulting analogs exhibit IC₅₀ values for aromatase and steroid sulfatase (STS) inhibition that are an order of magnitude higher than their cyano-containing counterparts nih.gov. Furthermore, the substitution of the cyano group with other functionalities, such as a fluorine or chlorine atom, also leads to derivatives that are considerably weaker inhibitors nih.gov. These findings underscore the importance of the cyano moiety in the specific molecular interactions required for high-potency biological activity in certain classes of enzyme inhibitors. While these studies were not performed directly on Methyl 4-bromo-2-cyanobenzoate, they provide valuable SAR data for the broader class of cyanobenzoate analogs.

Synthesis and Characterization of Substituted Analogs

The synthesis of substituted analogs of this compound allows for the fine-tuning of its chemical and physical properties. Substitutions can be made at various positions on the aromatic ring or by modifying the ester functional group.

The introduction of additional halogen atoms onto the benzene (B151609) ring can significantly alter the electronic properties and reactivity of the molecule. A notable example is the synthesis of Methyl 4-bromo-2-cyano-5-fluorobenzoate google.com. A patented method outlines a two-step process starting from Methyl 2-amino-4-bromo-5-fluorobenzoate google.com.

The first step involves a Sandmeyer-type reaction where the amino group is converted into a diazonium salt and subsequently substituted with iodine. This is achieved by treating the starting material with an acid, sodium nitrite (B80452), and an iodide salt (such as potassium iodide or sodium iodide) at low temperatures (0-5 °C) google.com. The intermediate product is Methyl 4-bromo-5-fluoro-2-iodobenzoate google.com.

In the second step, the iodo group is replaced with a cyano group. The intermediate is dissolved in an organic solvent (like N-methylpyrrolidone or N,N-dimethylformamide) and reacted with a cyanide source, such as cuprous cyanide or zinc cyanide, under a nitrogen atmosphere at elevated temperatures (60-120 °C) to yield the final product, Methyl 4-bromo-2-cyano-5-fluorobenzoate google.com.

Synthesis of Methyl 4-bromo-2-cyano-5-fluorobenzoate

Step Starting Material Reagents Conditions Product
1 Methyl 2-amino-4-bromo-5-fluorobenzoate 1. Sulfuric Acid, Sodium Nitrite2. Potassium Iodide 0-5 °C, 1-5 hours Methyl 4-bromo-5-fluoro-2-iodobenzoate

This table is based on data from a synthesis method patent. google.com

The introduction of alkyl or aryl groups onto the aromatic ring of this compound can be achieved through various synthetic strategies. While specific examples for the direct substitution of this exact compound are not extensively detailed, general methodologies for related structures are well-established.

A general method for preparing 2-R-substituted-4-cyanobenzoic acids, where 'R' can be an alkyl group, involves a multi-step sequence starting from a 2-R-substituted-4-nitrotoluene. The process includes the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the cyano group, and finally, oxidation of the methyl group to a carboxylic acid, which can then be esterified google.com.

For the introduction of aryl substituents, palladium-catalyzed cross-coupling reactions are a standard approach. For instance, related compounds like Methyl 4-bromobenzoate (B14158574) are used in Suzuki coupling reactions with arylboronic acids or Stille coupling reactions with organostannanes to form C-C bonds, effectively attaching an aryl group at the position of the bromine atom sigmaaldrich.com. A similar strategy could be applied to this compound to synthesize its aryl-substituted analogs.

The methyl ester moiety of this compound is amenable to several chemical transformations, allowing for the creation of a diverse set of derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-cyanobenzoic acid. This reaction is typically carried out under basic conditions, for example, by refluxing with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt.

Transesterification: The methyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. This process involves reacting the methyl ester with an excess of a different alcohol (e.g., ethanol, propanol) in the presence of an acid or base catalyst. This would yield, for example, Ethyl 4-bromo-2-cyanobenzoate or Propyl 4-bromo-2-cyanobenzoate.

Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, typically requires heating and can sometimes be facilitated by a catalyst to form the corresponding 4-bromo-2-cyanobenzamide (B13138541) derivative.

Comparative Studies with Isomeric and Related Benzoate (B1203000) Esters

Comparative crystallographic studies of isomeric and related benzoate esters provide valuable information on how substituent placement and type affect molecular conformation and intermolecular interactions in the solid state.

A study comparing the crystal structures of Methyl 4-bromo-2-(methoxymethoxy)benzoate and its isomeric acid, 4-bromo-3-(methoxymethoxy)benzoic acid, revealed significant differences in their supramolecular architecture nih.gov. In the crystal of Methyl 4-bromo-2-(methoxymethoxy)benzoate, the packing is influenced by Br⋯O interactions and C—H⋯O hydrogen bonds nih.gov. In contrast, the isomeric acid's structure is dominated by π–π stacking interactions between the benzene rings of adjacent molecules nih.gov.

Another relevant comparative study investigated the crystal structures of Methyl 3,5-dibromo-4-cyanobenzoate and its isomer, Methyl 3,5-dibromo-4-isocyanobenzoate researchgate.net. This analysis showed that the two isomers are not isomorphous. A key difference was observed in their intermolecular contacts; the cyanide derivative forms inversion dimers through C≡N⋯Br interactions, a common packing feature for this class of compounds. However, the corresponding N≡C⋯Br contacts were absent in the isocyanide isomer's crystal structure researchgate.net.

These studies demonstrate that even subtle changes, such as the position of a substituent or the isomerization of a functional group, can lead to profound differences in crystal packing and the nature of intermolecular forces.

Comparison of Intermolecular Interactions in Related Benzoate Esters

Compound Key Intermolecular Interactions Reference
Methyl 4-bromo-2-(methoxymethoxy)benzoate Br⋯O interactions, C—H⋯O hydrogen bonds nih.gov
4-bromo-3-(methoxymethoxy)benzoic acid π–π stacking interactions nih.gov
Methyl 3,5-dibromo-4-cyanobenzoate C≡N⋯Br contacts forming R²₂(10) inversion dimers researchgate.net

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches for Synthesis of Methyl 4-bromo-2-cyanobenzoate

The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific green routes for this compound are still emerging, research on analogous compounds provides a clear roadmap for future development. Key areas of focus include the use of safer solvents, the development of catalyst-free reaction conditions, and the application of alternative energy sources.

Future research will likely target the replacement of traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents. Furthermore, inspired by solvent-free approaches for other halogenated aromatic acids, methods that use the reactants themselves as the reaction medium could significantly reduce solvent waste. The exploration of alternative energy sources, such as sonication or microwave irradiation, offers potential pathways to accelerate reaction rates and reduce energy consumption compared to conventional heating.

Table 1: Potential Green Chemistry Strategies for Synthesis

Green Chemistry Principle Potential Application to Synthesis of this compound
Waste Prevention Developing synthetic routes with high atom economy, such as direct C-H functionalization, to minimize byproduct formation.
Safer Solvents & Auxiliaries Replacing chlorinated or polar aprotic solvents (e.g., DMF) with water, ethanol, or ionic liquids.
Energy Efficiency Utilizing microwave-assisted or sonochemical methods to reduce reaction times and energy input compared to conventional reflux.

| Catalysis | Employing recyclable solid acid catalysts for esterification or developing highly efficient, low-loading palladium catalysts for cyanation steps. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

For the large-scale and on-demand production of pharmaceutical intermediates like this compound, flow chemistry and continuous processing offer significant advantages over traditional batch manufacturing. Continuous flow systems, where reagents are pumped through a network of tubes and reactors, provide superior control over reaction parameters such as temperature, pressure, and mixing. This precise control leads to improved product quality, higher yields, and enhanced safety, particularly for exothermic or hazardous reactions.

The application of flow chemistry can be particularly beneficial for the cyanation step in the synthesis, which often involves toxic cyanide reagents. Enclosing these reactions within a sealed flow system minimizes operator exposure and allows for safer handling. Moreover, the high surface-area-to-volume ratio in microreactors enables rapid heat exchange, preventing thermal runaways and reducing the formation of impurities. Telescoped multi-step syntheses, where sequential transformations occur in a continuous line without the need to isolate intermediates, can dramatically increase efficiency and reduce the manufacturing footprint. Research in this area is demonstrating significant increases in productivity and reductions in solvent usage for various complex molecules. acs.org

Table 2: Comparison of Batch Processing vs. Continuous Flow Synthesis

Feature Batch Processing Continuous Flow Processing
Scalability Difficult; often requires re-optimization of conditions. Straightforward; achieved by extending operation time or "numbering-up" reactors.
Safety Higher risk with hazardous reagents and exotherms due to large volumes. Enhanced safety due to small reactor volumes and better heat/mass transfer. rsc.org
Process Control Limited control over temperature and mixing gradients. Precise control over reaction parameters, leading to higher consistency.
Efficiency Often involves lengthy workup and isolation of intermediates. Enables telescoped reactions, reducing downtime and waste. rsc.org

| Productivity | Lower space-time yield. | Significantly higher space-time yield and potential for on-demand production. acs.org |

Advanced Catalysis in Transformations of this compound

The functional groups of this compound—an aryl bromide, a nitrile, and a methyl ester—offer multiple handles for subsequent chemical transformations. Advanced catalysis provides the tools to selectively and efficiently modify these groups, opening avenues to a vast array of complex derivatives.

The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. rsc.orgrsc.orgwwjmrd.comnih.gov Future research will focus on employing next-generation catalysts, including those with sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, to perform these couplings under milder conditions and with lower catalyst loadings. acs.org Such reactions, including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Heck (C-C bond formation) couplings, allow for the introduction of diverse aryl, alkyl, amine, and vinyl substituents at the 4-position. rsc.orgmdpi.com

The nitrile group is also a versatile functional handle. While traditional hydrolysis can convert it to a carboxylic acid or amide, advanced catalytic systems offer milder and more selective transformations. researchgate.netbohrium.com For instance, catalytic hydrogenation using ruthenium or nickel pincer complexes can selectively reduce the nitrile to a primary amine, providing a key functional group for further derivatization. rug.nl Other catalytic reactions can achieve transformations such as C-CN bond cleavage for thiolation or cycloadditions to form heterocyclic structures. researchgate.net

Table 3: Potential Catalytic Transformations of this compound

Functional Group Reaction Type Catalyst System (Example) Potential Product Class
Aryl Bromide Suzuki-Miyaura Coupling Pd(OAc)₂ / Phosphine Ligand Biaryl compounds
Aryl Bromide Buchwald-Hartwig Amination Pd₂(dba)₃ / Buchwald Ligand N-Aryl aniline (B41778) derivatives
Aryl Bromide Heck Coupling Pd(OAc)₂ / PEG-400 Stilbene derivatives
Aryl Bromide Acylation Pd(dba)₂ / dppp Alkyl aryl ketones organic-chemistry.org
Nitrile Reduction to Amine LiAlH₄ / Ru-Pincer Complex Aminomethyl derivatives rug.nllibretexts.org
Nitrile Hydrolysis to Amide Acid or Base Catalysis Carboxamide derivatives

| Nitrile | Thiolation (C-CN cleavage) | Ni / dcype | Aryl thioether derivatives researchgate.net |

Integration with Machine Learning for Property Prediction and Reaction Design

The integration of machine learning (ML) and artificial intelligence is set to revolutionize chemical research. For a molecule like this compound, ML algorithms can be employed in two primary domains: predicting its physicochemical and biological properties, and designing and optimizing its synthetic routes.

In the realm of property prediction, ML models trained on large chemical datasets can forecast properties such as solubility, lipophilicity, and potential toxicity with increasing accuracy. This computational screening can help prioritize the synthesis of derivatives with desirable characteristics for pharmaceutical or materials science applications, saving significant time and resources.

For reaction design, ML can assist chemists by predicting the outcomes of unknown reactions, suggesting optimal reaction conditions (e.g., catalyst, solvent, temperature), and even proposing novel synthetic pathways. By analyzing vast databases of known chemical reactions, these models can identify subtle patterns and relationships that may not be apparent to a human chemist. This data-driven approach can accelerate the discovery of more efficient and robust methods for both the synthesis and subsequent functionalization of this compound. The development of models that can accurately predict reaction yields and identify potential side products represents a significant step towards fully automated chemical synthesis platforms.

Table 4: Applications of Machine Learning in Research on this compound

Application Area Specific Task Potential Impact
Property Prediction Predict solubility, melting point, and spectral data. Reduce the need for routine experimental characterization.
Forecast biological activity or toxicity of derivatives. Guide the design of new drug candidates with improved safety profiles.
Reaction Design Predict the yield of a novel cross-coupling reaction. Optimize reaction conditions computationally before entering the lab.
Suggest optimal catalyst and solvent combinations. Accelerate the discovery of efficient synthetic routes.

Q & A

What are the key considerations for optimizing the synthetic route of methyl 4-bromo-2-cyanobenzoate?

Basic Research Question
The synthesis of this compound requires careful optimization of reaction conditions to balance yield, purity, and scalability. Key factors include:

  • Substrate selectivity : Bromination and cyanation steps must avoid over-substitution or side reactions. For brominated benzoates, regioselectivity can be controlled using catalysts like FeCl₃ or directing groups .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C are often used for nitrile group introduction, but higher temperatures risk decomposition .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, but crystallization may improve purity for X-ray studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-2-cyanobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-2-cyanobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.